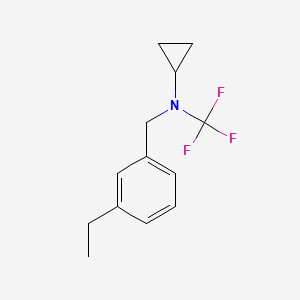
N-(3-ethylbenzyl)-N-(trifluoromethyl)cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-ethylbenzyl)-N-(trifluoromethyl)cyclopropanamine is an organic compound characterized by the presence of a cyclopropane ring, an ethylbenzyl group, and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethylbenzyl)-N-(trifluoromethyl)cyclopropanamine typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through the reaction of an alkene with a carbene precursor under suitable conditions.
Introduction of the Ethylbenzyl Group: This step involves the alkylation of the cyclopropane intermediate with an ethylbenzyl halide in the presence of a base.
Addition of the Trifluoromethyl Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-ethylbenzyl)-N-(trifluoromethyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used in substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted derivatives
Aplicaciones Científicas De Investigación
N-(3-ethylbenzyl)-N-(trifluoromethyl)cyclopropanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism of action of N-(3-ethylbenzyl)-N-(trifluoromethyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-ethylbenzyl)-N-(trifluoromethyl)cyclopropanamine analogs: Compounds with similar structures but different substituents.
Cyclopropanamine derivatives: Compounds with variations in the cyclopropane ring or amine group.
Trifluoromethylated compounds: Compounds containing the trifluoromethyl group with different core structures.
Uniqueness
This compound is unique due to the combination of its structural features, including the cyclopropane ring, ethylbenzyl group, and trifluoromethyl group. This combination imparts specific chemical and physical properties that distinguish it from other similar compounds, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H16F3N |
|---|---|
Peso molecular |
243.27 g/mol |
Nombre IUPAC |
N-[(3-ethylphenyl)methyl]-N-(trifluoromethyl)cyclopropanamine |
InChI |
InChI=1S/C13H16F3N/c1-2-10-4-3-5-11(8-10)9-17(12-6-7-12)13(14,15)16/h3-5,8,12H,2,6-7,9H2,1H3 |
Clave InChI |
ICAMSEZNYIHBOL-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC=C1)CN(C2CC2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



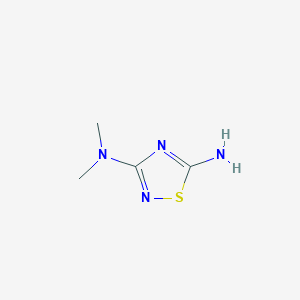
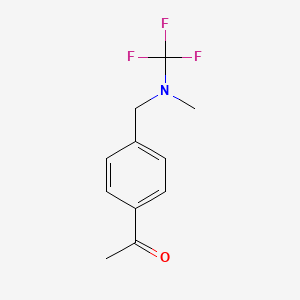
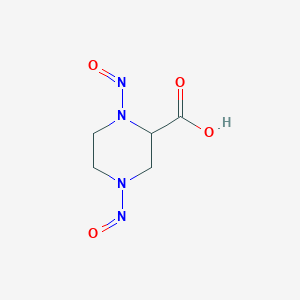
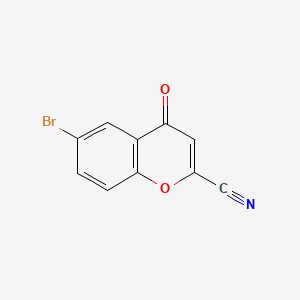
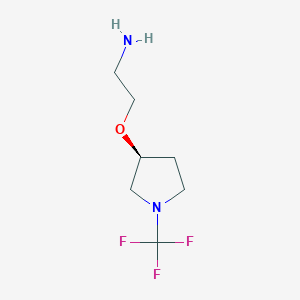
![Benzyl 2-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13969317.png)

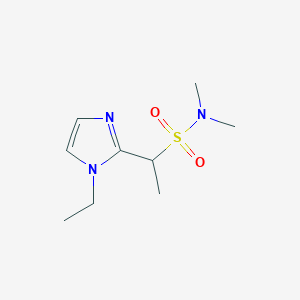
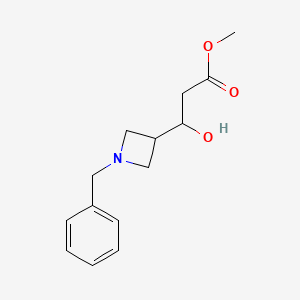
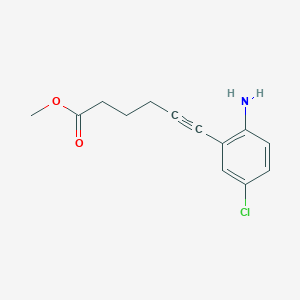
![3-[(3-Methylphenoxy)methyl]aniline](/img/structure/B13969341.png)
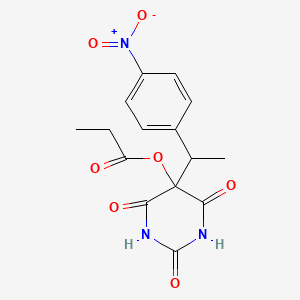
![2-(5-Iodo-2,4-dimethoxy-phenyl)-[1,3]dioxolane](/img/structure/B13969356.png)
